METHYL 5-CHLORO-4-((3-(4-CHLOROPHENYL)ACRYLOYL)AMINO)-2-METHOXYBENZOATE
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Overview
Description
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acryloyl group, and a methoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acryloyl intermediate: This step involves the reaction of 4-chlorophenylacrylic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acryloyl chloride.
Amidation reaction: The acryloyl chloride is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired amide intermediate.
Esterification: Finally, the amide intermediate is esterified using methanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Lacks the acryloyl and amino groups, resulting in different chemical properties and reactivity.
4-Chlorophenylacrylic acid: Contains the acryloyl group but lacks the methoxybenzoate moiety.
Methyl 4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate: Similar structure but with variations in the position of the chloro group.
Uniqueness
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate is unique due to the combination of its functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C18H15Cl2NO4 |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
methyl 5-chloro-4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-24-16-10-15(14(20)9-13(16)18(23)25-2)21-17(22)8-5-11-3-6-12(19)7-4-11/h3-10H,1-2H3,(H,21,22)/b8-5+ |
InChI Key |
XHXXQGAUWNULLS-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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